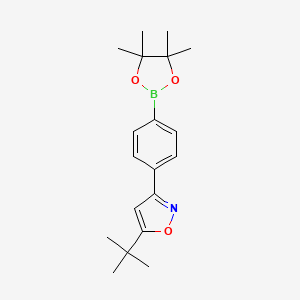

5-Tert-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole

Beschreibung

Eigenschaften

IUPAC Name |

5-tert-butyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BNO3/c1-17(2,3)16-12-15(21-22-16)13-8-10-14(11-9-13)20-23-18(4,5)19(6,7)24-20/h8-12H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGKCPQSJXVCMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=NOC(=C3)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

5-Tert-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes an isoxazole ring and a boron-containing moiety. Its molecular formula is , and it possesses a molecular weight of 303.20 g/mol. The presence of the tert-butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Mechanisms of Biological Activity

Research indicates that compounds with isoxazole rings exhibit a variety of biological activities:

- Anticancer Properties : Isoxazole derivatives have been studied for their ability to inhibit cancer cell proliferation. For instance, certain isoxazole compounds have been shown to induce apoptosis in cancer cells through the activation of caspase pathways .

- Antimicrobial Activity : Some studies suggest that isoxazole derivatives possess antimicrobial properties against various pathogens, including bacteria and fungi. This activity may be attributed to their ability to disrupt microbial cell membranes or inhibit essential enzymes .

- Enzyme Inhibition : Compounds containing boron atoms often act as enzyme inhibitors. The boron moiety in this compound could interact with active sites of enzymes involved in metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activity of similar compounds to draw parallels with this compound:

- Antiproliferative Effects : A study demonstrated that a related isoxazole derivative inhibited the growth of human cancer cell lines by inducing cell cycle arrest at the G2/M phase. This suggests potential for development as an anticancer agent .

- In Vivo Efficacy : In animal models, compounds with similar structures showed significant reductions in tumor size when administered at specific dosages. This highlights the potential therapeutic applications of isoxazole derivatives in oncology .

- Mechanistic Studies : Research employing chemoproteomics revealed that certain isoxazole-based probes selectively labeled proteins associated with cancer progression. This indicates that this compound may interact with specific protein targets crucial for tumor growth .

Data Table: Summary of Biological Activities

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that isoxazole derivatives exhibit promising anticancer properties. The incorporation of the boron-containing moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) enhances the compound's ability to target cancer cells effectively. Studies have shown that compounds with similar structures can induce apoptosis in various cancer cell lines by disrupting cellular signaling pathways .

1.2 Antimicrobial Properties

The antibacterial and antifungal activities of isoxazole derivatives are well-documented. The presence of the boron group may contribute to increased efficacy against resistant strains of bacteria and fungi. This has been explored in several studies where modifications to the isoxazole ring resulted in enhanced antimicrobial potency .

Materials Science

2.1 Polymer Chemistry

The compound can serve as a building block in polymer synthesis. Its unique functional groups allow it to participate in various polymerization reactions, potentially leading to the development of new materials with tailored properties for applications in coatings and adhesives .

2.2 Sensors and Electronics

Due to its electronic properties, 5-tert-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole can be utilized in the fabrication of organic electronic devices. Its ability to form stable thin films makes it suitable for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .

Organic Synthesis

3.1 Cross-Coupling Reactions

The boron moiety within the compound facilitates cross-coupling reactions such as Suzuki-Miyaura coupling. This reaction is vital for forming carbon-carbon bonds in organic synthesis, allowing for the construction of complex molecules from simpler ones . The versatility of this compound makes it a valuable reagent in synthetic organic chemistry.

3.2 Functionalization of Aromatic Compounds

The presence of both isoxazole and boron functionalities enables selective functionalization of aromatic compounds. This property is particularly useful for creating libraries of compounds for drug discovery and development .

Case Studies

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Coupling : The para-substituted phenyl boronic ester in the target compound is expected to exhibit higher reactivity than meta-substituted analogs due to better orbital overlap with coupling partners .

- Steric Effects : The tert-butyl group may slow reaction kinetics compared to smaller substituents (e.g., methyl in ), necessitating optimized conditions (e.g., higher temperatures or stronger bases).

Physical and Stability Properties

- Solubility: The tert-butyl group enhances lipophilicity, improving solubility in non-polar solvents (e.g., hexane, diethyl ether) relative to polar analogs like carboxylate-containing 7c .

- Stability : Pinacol boronic esters are hydrolytically sensitive, but steric protection from the tert-butyl group may mitigate degradation compared to unhindered analogs .

Vorbereitungsmethoden

Palladium-Catalyzed Borylation of Isoxazole Precursors

A widely used approach to introduce the boronic ester functionality involves palladium-catalyzed borylation of halogenated isoxazole derivatives or related precursors. This method typically employs bis(pinacolato)diboron as the boron source, potassium acetate as the base, and a palladium catalyst such as dichloro(1,1'-bis(diphenylphosphino)ferrocene)palladium(II) complex in 1,4-dioxane solvent at elevated temperatures (~80°C) for extended reaction times (e.g., 16 hours).

- A mixture of tert-butyl 3-(trifluoromethylsulfonyloxy)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate (28.4 mmol), bis(pinacolato)diboron (34.1 mmol), potassium acetate (85.3 mmol), PdCl2(dppf)2·CH2Cl2 (approx. 1.4 g), and dppf ligand (1.8 mmol) in 1,4-dioxane (170 mL) is stirred under argon at 80°C for 16 hours. After cooling, the mixture is worked up by solvent evaporation, extraction, washing, drying, and purified by column chromatography to isolate the boronic ester product.

This method is adaptable for the synthesis of various boronate esters on isoxazole frameworks and is notable for its high regioselectivity and good yields.

[3+2] Cycloaddition of Nitrile Oxides with Alkynylboronates

A direct and regioselective method to prepare isoxazole boronic esters involves the [3+2] cycloaddition reaction between nitrile oxides and alkynylboronates. This approach allows the simultaneous formation of the isoxazole ring and installation of the boronic ester moiety.

- Nitrile oxides are typically generated in situ from hydroximic acid chlorides using bases such as triethylamine or potassium bicarbonate.

- Alkynylboronates are prepared from terminal alkynes and boron reagents following established protocols.

- The cycloaddition proceeds under mild conditions (e.g., reflux in diethyl ether or heating in DME at 50°C) over 16 hours.

- The reaction affords trisubstituted isoxazoles with high regioselectivity, often favoring boronate substitution at the 4- or 5-position depending on the substrates used.

A solution of 2-(3-benzyloxy-prop-1-ynyl)-4,4,5,5-tetramethyl-dioxaborolane and mesitylnitrile oxide in diethyl ether is refluxed for 16 hours. After solvent removal, the product is purified by chromatography to yield the isoxazole boronic ester.

Alternatively, in situ generation of nitrile oxides by slow addition of triethylamine to hydroximic acid chlorides or by using potassium bicarbonate in DME allows smooth cycloaddition with alkynylboronates to produce the desired boronate-substituted isoxazoles.

This methodology is advantageous for its directness, regioselectivity, and the ability to introduce diverse substituents at the isoxazole ring positions.

Suzuki Cross-Coupling for Late-Stage Functionalization

For further diversification, Suzuki-Miyaura cross-coupling reactions can be employed to attach the boronic ester-substituted isoxazole to various aryl or heteroaryl halides. This is particularly useful when the boronic ester is installed early in the synthesis, enabling late-stage modification of the molecule.

- Brominated isoxazole intermediates can undergo Suzuki coupling with arylboronic acids or esters under palladium catalysis to yield the target compound or analogues.

Comparative Summary Table of Preparation Methods

| Method | Key Reagents & Conditions | Advantages | Limitations |

|---|---|---|---|

| Palladium-Catalyzed Borylation | Bis(pinacolato)diboron, PdCl2(dppf), KOAc, 1,4-dioxane, 80°C, 16h | High regioselectivity, good yields | Requires pre-functionalized halide precursors |

| [3+2] Cycloaddition | Nitrile oxides (in situ), alkynylboronates, Et2O or DME, reflux or 50°C, 16h | Direct ring formation and boronate installation, regioselective | Nitrile oxides prone to dimerization, careful control needed |

| Suzuki Cross-Coupling | Aryl bromides, boronic esters, Pd catalyst, base, solvent | Versatile late-stage functionalization | Requires prior installation of boronate or halide |

Detailed Research Findings

The [3+2] cycloaddition approach has been demonstrated to provide excellent regioselectivity for boronate placement at the 4- or 5-position of the isoxazole ring, with yields often exceeding 80% under optimized conditions.

The palladium-catalyzed borylation method is well-established for introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group on aromatic systems, including isoxazoles, with robust reaction conditions and scalability.

The choice of base and solvent critically influences the reaction outcome in both methods. For example, potassium acetate in dioxane favors palladium-catalyzed borylation, while potassium bicarbonate in DME supports controlled nitrile oxide generation for cycloaddition.

The Suzuki coupling step enables structural diversification, allowing the synthesis of analogues with modified pharmacophore features, which is valuable in medicinal chemistry applications.

Q & A

Q. What are the optimal synthetic routes for 5-Tert-butyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)isoxazole, and what factors influence reaction yields?

Methodological Answer: The synthesis typically involves coupling isoxazole derivatives with boronic ester precursors. Key steps include:

- Suzuki-Miyaura Cross-Coupling : Reacting 3-bromo-5-tert-butylisoxazole with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylboronic acid under palladium catalysis.

- Solvent Selection : Tetrahydrofuran (THF) or dichloromethane (DCM) is used for solubility and stability .

- Catalysts : Pd(PPh₃)₂Cl₂ and CuI are common for coupling efficiency .

- Reaction Time and Temperature : Reflux conditions (60–80°C) for 24–60 hours improve yields .

| Example Reaction Conditions |

|---|

| Reactant: 3-Bromo-5-tert-butylisoxazole |

| Catalyst: Pd(PPh₃)₂Cl₂ (0.05 mmol) |

| Solvent: THF |

| Yield: 58–83% |

Q. How is the structural integrity of the boronic ester group verified in this compound?

Methodological Answer:

- NMR Spectroscopy : ¹¹B NMR confirms the presence of the boronic ester (δ ~30 ppm). ¹H and ¹³C NMR resolve tert-butyl and isoxazole protons .

- X-ray Crystallography : Determines spatial arrangement and bond angles, critical for reactivity studies .

- Mass Spectrometry : High-resolution MS validates molecular weight (C₁₉H₂₅BNO₃) .

Q. What safety protocols are essential when handling this compound in the laboratory?

Methodological Answer:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of toxic fumes during reactions .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can computational methods predict the reactivity of the boronic ester group in cross-coupling reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Models transition states and activation energies for Suzuki-Miyaura couplings .

- Molecular Docking : Simulates interactions with catalytic sites of palladium complexes .

- Reaction Pathway Screening : Quantum chemical calculations identify optimal conditions (e.g., solvent polarity, base strength) .

Q. What strategies resolve contradictory spectral data in characterizing this compound?

Methodological Answer:

- Multi-Technique Validation : Combine NMR, IR, and X-ray data to confirm functional groups .

- Isotopic Labeling : Use deuterated solvents to eliminate solvent peaks in NMR .

- Dynamic NMR Studies : Assess rotational barriers in the tert-butyl group to explain splitting anomalies .

Q. How does the steric bulk of the tert-butyl group influence the compound’s stability and reactivity?

Methodological Answer:

- Steric Hindrance Analysis : X-ray data show tert-butyl groups shield the isoxazole ring, reducing hydrolysis rates .

- Thermogravimetric Analysis (TGA) : Measures thermal stability (decomposition >200°C) .

- Kinetic Studies : Compare reaction rates with analogs (e.g., methyl vs. tert-butyl) to quantify steric effects .

Q. What advanced techniques optimize purification of this compound?

Methodological Answer:

- Flash Chromatography : Use silica gel with ethyl acetate/hexane gradients (Rf = 0.3–0.5) .

- Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 120–125°C) .

- HPLC-MS : Detects trace impurities (<0.1%) from side reactions .

Emerging Research Directions

Q. How can AI-driven platforms accelerate the design of derivatives for catalytic applications?

Methodological Answer:

Q. What environmental impact assessments are critical for large-scale use of this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.